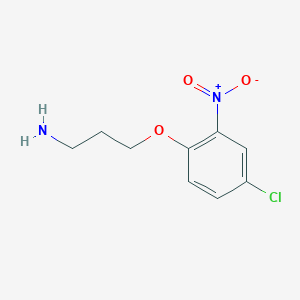
3-(4-Chloro-2-nitrophenoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-2-nitrophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
Méthodes De Préparation
The synthesis of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine typically involves the reaction of 4-chloro-2-nitrophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group displaces the chlorine atom on the propyl chain, forming the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Analyse Des Réactions Chimiques
3-(4-Chloro-2-nitrophenoxy)propan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
3-(4-Chloro-2-nitrophenoxy)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It can be employed in the production of agrochemicals, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include binding to active sites, altering enzyme conformation, or affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
3-(4-Chloro-2-nitrophenoxy)propan-1-amine can be compared with similar compounds such as:
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a chloro and nitro group, which can result in different chemical reactivity and biological activity.
3-(4-Chloro-2-methylphenoxy)propan-1-amine:
Propriétés
Formule moléculaire |
C9H11ClN2O3 |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
3-(4-chloro-2-nitrophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11ClN2O3/c10-7-2-3-9(15-5-1-4-11)8(6-7)12(13)14/h2-3,6H,1,4-5,11H2 |
Clé InChI |
HXFZDGFKNQYTQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





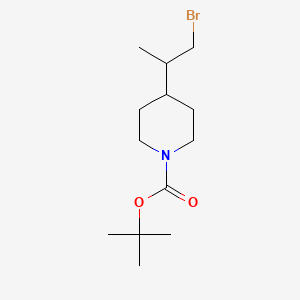
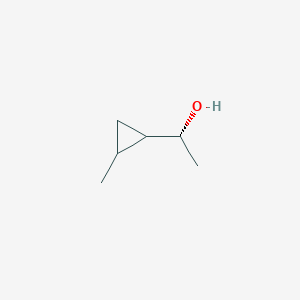

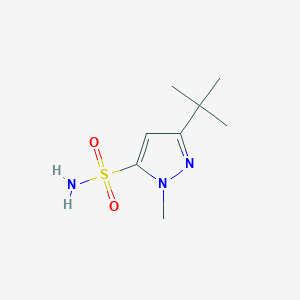
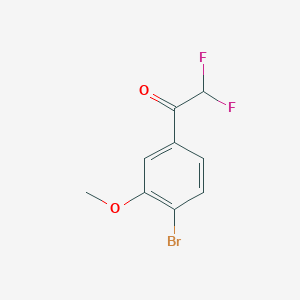


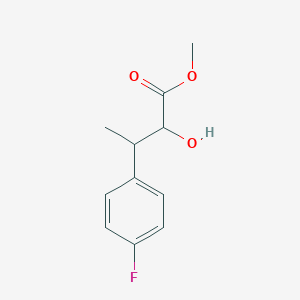

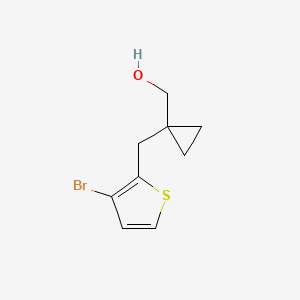
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
